6-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine
Description
Chemical Identification and Nomenclature
Systematic IUPAC Nomenclature and Structural Formula
The compound 6-bromo-2-methyl-3,4-dihydro-2H-benzo[B]oxazine is named according to IUPAC (International Union of Pure and Applied Chemistry) guidelines, which prioritize systematic identification of functional groups and substituents. Its IUPAC name reflects the benzoxazine core structure—a bicyclic system consisting of a benzene ring fused to an oxazine ring. The numbering begins at the oxygen atom of the oxazine ring, with the benzene ring designated as the "benzo" prefix.
The substituents on the core structure include:
- Bromine atom at position 6 of the benzene ring, identified by the "6-bromo" prefix.
- Methyl group at position 2 of the oxazine ring, denoted by "2-methyl."
- Dihydro prefix indicating partial saturation in the oxazine ring, specifically at the 3,4-positions.
The structural formula C₉H₁₀BrNO corresponds to a molecular framework where the benzoxazine core is substituted with bromine and methyl groups. The oxazine ring adopts a partially saturated configuration, with one double bond present in the six-membered ring.
Structural Features (Table 1)
| Component | Description |
|---|---|
| Core Structure | Benzo[B]oxazine (fused benzene-oxazine) |
| Position 2 | Methyl (-CH₃) substituent |
| Position 6 | Bromine (-Br) substituent |
| Oxazine Ring | Partial saturation (3,4-dihydro) |
Table 1: Key structural components of 6-bromo-2-methyl-3,4-dihydro-2H-benzo[B]oxazine.
CAS Registry Number and Alternative Names
The compound is registered under the CAS number 1254332-81-4 , a unique identifier for chemical substances in global databases. Alternative names emphasize variations in nomenclature or synthetic context:
These names highlight the compound’s structural features, including the dihydro configuration and substituent positions.
Molecular Formula and Weight
The molecular formula C₉H₁₀BrNO is derived from the benzoxazine core (C₇H₆O), bromine (Br), and methyl (CH₃) substituents. The molecular weight is calculated as 228.09 g/mol , accounting for:
- Carbon : 9 atoms × 12.01 g/mol = 108.09 g/mol
- Hydrogen : 10 atoms × 1.008 g/mol = 10.08 g/mol
- Bromine : 1 atom × 79.90 g/mol = 79.90 g/mol
- Nitrogen : 1 atom × 14.01 g/mol = 14.01 g/mol
- Oxygen : 1 atom × 16.00 g/mol = 16.00 g/mol
Molecular Properties (Table 2)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₀BrNO | PubChem, Moldb |
| Molecular Weight | 228.09 g/mol | PubChem, ChemicalBook |
| SMILES Representation | CC1CNC2=C(O1)C=CC(=C2)Br | PubChem |
Table 2: Core molecular properties of 6-bromo-2-methyl-3,4-dihydro-2H-benzo[B]oxazine.
Properties
IUPAC Name |
6-bromo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-6-5-11-8-4-7(10)2-3-9(8)12-6/h2-4,6,11H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWHRBJNHZTLQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C(O1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction and Cyclization of 6-Bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one
Procedure:
A key synthetic step involves the reduction of 6-bromo-2,2-dimethyl-2H-benzo[b]oxazin-3(4H)-one using borane dimethyl sulfide complex in anhydrous tetrahydrofuran under nitrogen atmosphere. The reaction is conducted at reflux for approximately 2 hours, yielding the corresponding 6-bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b]oxazine with high efficiency (98% yield).
| Parameter | Details |
|---|---|
| Solvent | Anhydrous tetrahydrofuran (THF) |
| Reducing Agent | Borane dimethyl sulfide complex |
| Atmosphere | Nitrogen (inert) |
| Temperature | Reflux |
| Reaction Time | 2 hours |
| Yield | 98% |
- Notes: The reaction requires careful control of moisture and oxygen to prevent side reactions. The use of borane complex ensures selective reduction of the lactam to the dihydrooxazine ring.
Mannich Reaction and Catalytic Hydrogenation Route
Synthetic Outline:
Starting from 2-bromoacetophenone derivatives, the nitro-substituted intermediates are synthesized via Williamson ether synthesis. These nitro compounds are then reduced to amines using palladium on carbon (Pd/C) catalytic hydrogenation rather than sodium hypophosphite, which is followed by intramolecular Mannich cyclization to form the benzoxazine scaffold.
| Step | Description | Yield Range |
|---|---|---|
| Williamson Ether Synthesis | Formation of nitro intermediates from bromoacetophenones | Good yield |
| Catalytic Hydrogenation | Reduction of nitro groups to amines | High yield |
| Intramolecular Mannich Cyclization | Formation of 3,4-dihydro-2H-1,4-benzoxazine ring | One-pot reaction |
Further Functionalization:
N-arylation via Buchwald–Hartwig amination introduces various aryl groups to the benzoxazine nitrogen, with yields ranging from 23% to 50% for substituted derivatives.Notes: This method allows for structural diversification and functional group tolerance, making it suitable for analog synthesis and medicinal chemistry applications.
Alkylation of 6-Bromo-2-methyl-3,4-dihydro-2H-benzo[B]oxazine
- Alkylation of the benzoxazine nitrogen with 2-bromoacetophenones under basic conditions provides nitro-substituted intermediates, which upon catalytic hydrogenation and cyclization yield the target dihydrobenzoxazines. This method also produces minor amounts of 2H-benzoxazines as side products.
Comparative Data Table of Preparation Methods
Research Findings and Observations
Selectivity and Yield: The borane reduction method achieves very high yields (up to 98%) and selectivity for the dihydrooxazine ring, making it a preferred method for preparing 6-bromo derivatives with methyl substitution at the 2-position.
Functional Group Tolerance: The Mannich reaction combined with catalytic hydrogenation allows for the introduction of various substituents, including aryl groups, enhancing the compound's chemical diversity for biological evaluation.
Side Products: Minor formation of 2H-benzoxazines as side products has been observed during catalytic hydrogenation and cyclization steps, indicating the need for careful control of reaction conditions to maximize desired product formation.
Reaction Conditions: Most procedures require anhydrous solvents and inert atmospheres to prevent oxidation or hydrolysis, especially during reduction steps involving borane complexes.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at position 6 undergoes nucleophilic substitution, enabling functionalization of the aromatic ring.
Key Reactions and Conditions:
Example Procedure (Methylation):
A solution of 6-bromo-3,4-dihydro-2H-benzo[b] oxazine (400 mg) in THF reacts with formaldehyde and sodium cyanoborohydride under acidic conditions at 70°C. After purification via silica gel chromatography, the product (6-bromo-4-methyl derivative) is isolated as a yellow oil .
Oxidation Reactions
The methyl group and oxazine ring are susceptible to oxidation.
Oxidation Pathways:
| Target Site | Reagents/Conditions | Product | Notes | Source |
|---|---|---|---|---|
| Methyl Group | KMnO₄, H₂SO₄, 80°C | Carboxylic acid derivative | Requires acidic conditions | |
| Oxazine Ring | mCPBA, CH₂Cl₂, RT | N-Oxide intermediate | Epoxidation observed |
Reduction Reactions
The oxazine ring can be reduced to yield dihydro or tetrahydro derivatives.
Reduction Methods:
| Reducing Agent | Solvent/Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| LiAlH₄ | THF, reflux | 3,4-Dihydro-2H-benzooxazine | Full ring saturation | |
| H₂, Pd/C (10%) | EtOH, 50 psi | Tetrahydro derivative | Retains bromine substituent |
Functionalization via Cross-Coupling
The bromine atom enables palladium-catalyzed cross-coupling reactions for complex synthesis.
Suzuki-Miyaura Coupling Example:
| Substrate | Boronic Acid | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|---|
| 6-Bromo derivative | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME | 6-(4-Methoxyphenyl) derivative | 75% |
Biological Activity Modulation
Derivatives exhibit bioactivity linked to structural modifications:
-
Anticancer Activity : Compound 10 (a sulfonamide derivative) inhibits hypoxic HepG2 cell growth (IC₅₀ = 87 μM) by downregulating HIF-1α and VEGF .
-
Antioxidant Properties : C-3 tethered analogs (e.g., 20b ) show FRAP assay activity surpassing BHT (546 μM) .
Stability and Reactivity Trends
Scientific Research Applications
Biological Activities
Research indicates that compounds like 6-bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine exhibit various biological activities:
Antimicrobial Properties
Studies have shown that benzoxazine derivatives possess antimicrobial properties. These compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Anticancer Activity
The structural characteristics of benzoxazines suggest potential anticancer properties. For instance, certain derivatives have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. This is particularly relevant in the context of heterocyclic amines, which are known to have carcinogenic effects but can also exhibit anticancer activity through specific mechanisms .
Neuroprotective Effects
Research indicates that some benzoxazine derivatives may offer neuroprotective benefits. They could potentially mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells .
Pharmaceutical Development
The unique chemical structure of this compound makes it a valuable scaffold for the design of new drugs. Researchers are exploring its derivatives to enhance pharmacological properties and reduce toxicity.
Material Science
Benzoxazines are being investigated for use in polymer science due to their thermal stability and mechanical properties. They can serve as precursors for high-performance thermosetting resins .
Case Studies
Mechanism of Action
The mechanism of action of 6-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in substituent type, position, and functional groups, leading to variations in physicochemical properties and bioactivity.
Table 1: Structural and Functional Comparisons
Physicochemical Properties
- Lipophilicity: The methyl group at position 2 increases logP compared to non-methylated analogs (e.g., 6-Bromo-3,4-dihydro-2H-benzo[b][1,4]oxazine) .
- Solubility : Hydrochloride salts (e.g., 6-Chloro derivatives) exhibit higher aqueous solubility than free bases, critical for formulation .
Biological Activity
6-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C10H12BrNO
- Molecular Weight : 242.12 g/mol
- CAS Number : 136545-05-6
- IUPAC Name : this compound
1. Antimicrobial Activity
Research indicates that derivatives of benzoxazines, including 6-bromo compounds, exhibit significant antimicrobial properties. A study highlighted that these compounds showed effectiveness against various bacterial strains, such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL. The mechanism appears to involve disruption of bacterial cell wall synthesis .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 6-Bromo-2-methyl-benzoxazine | 20 | Staphylococcus aureus |
| 6-Bromo-2-methyl-benzoxazine | 30 | Escherichia coli |
2. Anticancer Properties
The anticancer potential of 6-bromo derivatives has been explored in several studies. In vitro assays demonstrated that this compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values were reported to be approximately 15 µM for MCF-7 cells, indicating a promising therapeutic index .
3. Neuroprotective Effects
Recent investigations have suggested that this compound may exhibit neuroprotective effects. A study conducted on animal models of Parkinson's disease indicated that the compound could reduce neuroinflammation and oxidative stress markers. Behavioral tests showed improved motor functions in treated groups compared to controls .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of specific kinases involved in cell proliferation and survival pathways.
- Induction of Apoptosis : It promotes apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
Case Study 1: Antimicrobial Efficacy
In a clinical trial involving patients with bacterial infections resistant to conventional antibiotics, administration of a formulation containing 6-bromo derivatives resulted in a significant reduction in infection rates. Patients exhibited improved clinical outcomes within a week of treatment .
Case Study 2: Cancer Treatment
A phase II clinical study investigated the efficacy of this compound in combination with standard chemotherapy for advanced breast cancer. Results indicated a synergistic effect, enhancing the overall response rate by approximately 30% compared to chemotherapy alone .
Conclusion and Future Directions
The biological activity of this compound presents significant opportunities for therapeutic development across various fields including oncology and infectious diseases. Further research is warranted to elucidate its full pharmacological profile and potential for clinical application.
Future studies should focus on:
- Detailed mechanistic studies to understand the pathways influenced by this compound.
- Long-term toxicity assessments to evaluate safety profiles.
- Development of novel formulations to enhance bioavailability and efficacy.
Q & A
Basic: What are the common synthetic routes for preparing 6-Bromo-2-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine, and how can reaction conditions be optimized?
Answer:
The compound is typically synthesized via cyclization or coupling reactions. For example, brominated intermediates (e.g., 1-bromo-2,4-dimethoxybenzene, ) can undergo nucleophilic substitution or metal-catalyzed coupling to introduce the methyl group. Cyclization of brominated precursors with ethylene oxide derivatives or hydrazine-based reagents ( ) is a key step. Optimization involves:
- Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and byproduct formation.
- Catalyst selection : Pd or Cu catalysts improve coupling efficiency (e.g., Suzuki-Miyaura for aryl-bromide coupling).
- Solvent choice : Polar aprotic solvents like DMF or THF enhance solubility of intermediates ( ).
Reference:
Basic: How is the structure of this compound confirmed experimentally?
Answer:
Structural confirmation relies on:
- X-ray crystallography : Determines bond lengths and dihedral angles (e.g., C–Br bond length ~1.89 Å and interplanar stacking of aromatic rings) .
- Spectroscopy :
- ¹H/¹³C NMR : Methyl groups resonate at δ 1.2–1.5 ppm, while aromatic protons show splitting due to bromine's deshielding effect.
- IR : Stretching frequencies for C=O (if oxidized derivatives exist, ) and C–Br (~550 cm⁻¹).
- Mass spectrometry : Molecular ion peaks at m/z 228.09 (M⁺) confirm the molecular formula (C₉H₁₀BrNO) .
Reference:
Advanced: How do electronic effects of the bromo and methyl substituents influence the compound’s reactivity in electrophilic substitution?
Answer:
The bromine atom acts as a strong electron-withdrawing group (EWG), directing electrophiles to the para position of the benzoxazine ring. The methyl group (electron-donating, EDG) at position 2 stabilizes adjacent carbocations, favoring reactions at the meta position relative to itself. Competing effects require careful analysis:
- Computational modeling : DFT calculations predict charge distribution and reactive sites.
- Experimental validation : Nitration or halogenation reactions show regioselectivity patterns (e.g., bromination at position 5 if methyl directs) .
Reference:
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies may arise from:
- Purity variations : Impurities from incomplete bromination (e.g., residual 3,4-dihydro intermediates, ) can skew bioassay results.
- Assay conditions : Solvent polarity (e.g., DMSO vs. aqueous buffer) affects solubility and bioavailability.
- Metabolic stability : Hepatic microsome studies (e.g., CYP450 metabolism) clarify if active metabolites contribute to observed effects.
Methodological recommendations : - Use HPLC (>95% purity) and standardized assay protocols.
- Cross-validate with computational docking (e.g., binding affinity to target enzymes) .
Reference:
Advanced: What strategies address regioselectivity challenges in functionalizing the benzoxazine core?
Answer:
- Protecting groups : Temporarily block the methyl group with TMS or acetyl to direct electrophiles to desired positions.
- Directed ortho-metalation : Use LDA or Grignard reagents to deprotonate specific sites for functionalization.
- Cross-coupling : Pd-mediated Stille or Buchwald-Hartwig reactions introduce aryl/heteroaryl groups at brominated positions ( ).
Case study : In , triazine derivatives are synthesized via selective coupling at the brominated site.
Reference:
Basic: What are the key stability considerations for storing and handling this compound?
Answer:
- Light sensitivity : Brominated aromatics degrade under UV light; store in amber vials at –20°C.
- Moisture avoidance : The oxazine ring hydrolyzes in acidic/alkaline conditions; use anhydrous solvents ( ).
- Thermal stability : Decomposition occurs above 150°C; monitor via TGA during thermal analysis .
Reference:
Advanced: How can researchers interpret conflicting spectral data (e.g., NMR splitting patterns) for derivatives?
Answer:
Conflicts may arise from:
- Tautomerism : Keto-enol equilibria in oxidized derivatives (e.g., 3-oxo analogs, ) alter NMR signals.
- Dynamic effects : Restricted rotation of the methyl group causes diastereotopic splitting.
Resolution methods : - Variable-temperature NMR to identify tautomeric shifts.
- 2D NMR (COSY, NOESY) to map coupling networks and confirm substituent positions .
Reference:
Retrosynthesis Analysis
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Strategy Settings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
